molecular formula C13H9N3OS B1303102 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 855308-68-8

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1303102
CAS No.: 855308-68-8
M. Wt: 255.3 g/mol
InChI Key: LJYQKKGCVGQDON-UHFFFAOYSA-N
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Description

1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with pyrimidine intermediates under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction environments, and efficient purification techniques, are likely employed to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in simpler heterocyclic compounds .

Properties

IUPAC Name

1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYQKKGCVGQDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187428
Record name 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855308-68-8
Record name 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855308-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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